6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
6-Fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a fluorinated quinazolinone derivative characterized by a sulfur-substituted carbonyl group (C=S) at position 2, a 6-fluoro substituent on the quinazolinone core, and a 4-methylbenzyl group at position 2. The sulfanylidene moiety (C=S) introduces hydrogen-bonding capabilities and electronic effects, while the fluorine atom and methyl-substituted benzyl group modulate lipophilicity and steric interactions. This compound is structurally analogous to bioactive quinazolinones, which are known for their roles as kinase inhibitors, antimicrobial agents, and anticancer candidates .
Properties
Molecular Formula |
C16H13FN2OS |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
InChI Key |
RAVIBCVVYZBFKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzylamine and 6-fluoro-2-aminobenzothiazole.
Formation of Intermediate: The initial step involves the condensation of 4-methylbenzylamine with 6-fluoro-2-aminobenzothiazole under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazolinone core.
Sulfur Incorporation:
Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfanylidene group to a thiol.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic derivatives.
Scientific Research Applications
6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Pharmacology: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is used as a probe to study biological processes and pathways, providing insights into cellular mechanisms and disease states.
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of a key enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazolinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below, we compare the target compound with structurally related analogs (Table 1) and analyze key differences.
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group in the target compound increases logP compared to analogs with electron-withdrawing groups (e.g., Cl/F-substituted phenyl in ). Methyl groups enhance membrane permeability but may reduce aqueous solubility .
- Hydrogen Bonding: The sulfanylidene (C=S) group acts as a hydrogen-bond acceptor, enabling interactions with biological targets (e.g., enzyme active sites). This contrasts with unsubstituted quinazolinones, which lack this functionality .
Electronic and Reactivity Differences
- Electron-Withdrawing vs. Donating Groups: The 6-fluoro substituent withdraws electron density, polarizing the quinazolinone core. In contrast, the methyl group donates electrons via hyperconjugation, altering charge distribution and reactivity .
- Sulfur vs. Oxygen : The C=S group in the target compound reduces resonance stabilization compared to C=O analogs, increasing electrophilicity and susceptibility to nucleophilic attack .
Analytical and Structural Characterization
Key methods for characterizing these compounds include:
- NMR Spectroscopy : Distinguishes substituent effects (e.g., ¹H NMR shifts for methyl vs. chloro groups) .
- HPLC/LCMS : Quantifies purity and detects degradation products influenced by substituent stability .
- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., C=S interactions in crystal lattices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
